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Compound of Interest

1-(2,2-
Compound Name:
Dimethylpropanoyl)piperazine

Cat. No. B130319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and safety information for
the chemical compound 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-
Pivaloylpiperazine. Due to the limited availability of published experimental data for this specific
molecule, this guide incorporates predicted spectroscopic values to offer a foundational
understanding of its structural characteristics.

Chemical Identity and Properties
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Parameter Value

IUPAC Name 1-(2,2-Dimethylpropanoyl)piperazine

Synonyms 1-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-
1-yl)propan-1-one

CAS Number 155295-47-9

Molecular Formula CoH18N20

Molecular Weight 170.25 g/mol

Appearance Solid (predicted)

Melting Point 55-56 °C[1]

Spectroscopic Data

The following tables present predicted spectroscopic data for 1-(2,2-
Dimethylpropanoyl)piperazine. These values are computationally generated and should be
used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

1H NMR (Proton NMR)

Solvent: CDCIs, Frequency: 400 MHz
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Chemical Shift (3)

Multiplicity Integration Assignment

ppm

Piperazine ring

~3.55 t 4H
protons (-CH2-N-CO-)
Piperazine ring

~2.85 t 4H
protons (-CH2-NH-)
tert-Butyl grou

~1.25 S 9H yigrotp
protons (-C(CHs)3)

~1.80 S 1H Amine proton (-NH-)

13C NMR (Carbon-13 NMR)

Solvent: CDClIs, Frequency: 100 MHz

Chemical Shift (8) ppm

Assignment

~177 Carbonyl carbon (C=0)

~45 Piperazine ring carbons (-CHz-N-CO-)

~46 Piperazine ring carbons (-CHz-NH-)

~39 Quaternary carbon of tert-butyl group (-C(CHs)3)
~28 Methyl carbons of tert-butyl group (-C(CHs)3)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~?) Intensity Assignment

~3320 Medium N-H Stretch (Amine)
~2960-2850 Strong C-H Stretch (Aliphatic)
~1640 Strong C=0 Stretch (Amide)
~1470 Medium C-H Bend (CH2)
~1280 Medium C-N Stretch
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Mass Spectrometry (MS) (Predicted)

m/z Interpretation

170 [M]* (Molecular lon)
113 [M - C(CHs)s]*

85 [C4HsCOJ*

57 [C(CH3)s]*

Experimental Protocols

While specific experimental procedures for the spectroscopic analysis of 1-(2,2-
Dimethylpropanoyl)piperazine are not readily available in the literature, the following are
general methodologies for obtaining such data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL
of a deuterated solvent (e.g., Chloroform-d, CDCI3) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay
of 1-5 seconds.

o For 13C NMR, a proton-decoupled pulse sequence is typically used. A larger number of
scans is generally required due to the lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure to ensure good contact between the
sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Data Acquisition: Collect the spectrum by co-adding multiple scans (e.g., 16 or 32) over a
typical mid-IR range (e.g., 4000-400 cm~1) with a resolution of 4 cm~1. A background
spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, this can be done using a direct insertion probe or by dissolving it in a
suitable solvent and introducing it via a liquid chromatography system (LC-MS) or a direct
infusion method.

lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
providing detailed fragmentation patterns, while softer ionization methods like Electrospray
lonization (ESI) or Chemical lonization (CI) are often used to clearly identify the molecular
ion.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions
against their m/z values. The molecular ion peak confirms the molecular weight, and the
fragmentation pattern provides structural information.

Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1-(2,2-Dimethylpropanoyl)piperazine.

Sample Preparation

1-(2,2-Dimethylpropanoyl)piperazine

NMR Spectroscopy  |<@#—
(1H & 1°C) | IR Spectroscopy Mass Spectrometry
Data Interpretation
Purity Assessment —> Structural Elucidation

Click to download full resolution via product page

A typical workflow for spectroscopic analysis.

Safety Information

As detailed experimental and safety data are scarce, it is crucial to handle 1-(2,2-
Dimethylpropanoyl)piperazine with care, following standard laboratory safety procedures for
handling new chemical entities. It is advisable to consult the Safety Data Sheet (SDS) from the
supplier before use. General precautions include:

e Working in a well-ventilated area or a fume hood.

o Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Avoiding inhalation, ingestion, and skin contact.

Disclaimer: The spectroscopic data presented in this document are predicted and have not
been experimentally verified. This information is intended for guidance and research purposes
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only. All laboratory work should be conducted by trained professionals in accordance with
established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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